N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
CAS No.: 1219913-48-0
Cat. No.: VC4662524
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219913-48-0 |
|---|---|
| Molecular Formula | C21H23N3O3S |
| Molecular Weight | 397.49 |
| IUPAC Name | N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C21H23N3O3S/c1-26-16-6-4-5-15(13-16)18(24-9-11-27-12-10-24)14-22-20(25)21-23-17-7-2-3-8-19(17)28-21/h2-8,13,18H,9-12,14H2,1H3,(H,22,25) |
| Standard InChI Key | GVSQABGEVKINFQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
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Benzothiazole Core: A bicyclic system with a thiazole ring fused to a benzene ring, known for its electron-deficient nature and role in mediating biological interactions .
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Morpholinoethyl Group: A morpholine-containing ethyl chain that enhances solubility and influences pharmacokinetic properties .
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3-Methoxyphenyl Substituent: An aromatic ring with a methoxy group at the para position, contributing to hydrophobic interactions and metabolic stability .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₃S | |
| Molecular Weight (g/mol) | 397.5 | |
| CAS Registry Number | 1219913-48-0 |
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized through a multi-step process involving:
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Carboxamide Formation: Coupling benzo[d]thiazole-2-carboxylic acid with 2-(3-methoxyphenyl)-2-morpholinoethylamine using carbodiimide-based coupling agents (e.g., EDC or HBTU) .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization yield high-purity product (>95%) .
Key Reactions
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Hydrolysis: Acidic (6M HCl) or basic (NaOH) conditions cleave the carboxamide to benzo[d]thiazole-2-carboxylic acid, a compound with demonstrated bioactivity .
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Electrophilic Substitution: The 3-methoxyphenyl group undergoes nitration or sulfonation, modifying electronic properties and potential target affinity .
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
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LogP: Predicted ~3.2, indicating moderate lipophilicity suitable for membrane permeability .
Table 2: Physicochemical Profile
| Property | Value/Characteristic | Relevance |
|---|---|---|
| Molecular Weight | 397.5 g/mol | Impacts Rule of Five compliance |
| Melting Point | Not reported | Suggests amorphous solid form |
| Thermal Stability | Decomposes above 220°C | Informs storage conditions |
Biological Activities and Mechanisms
Antimicrobial Effects
The morpholinoethyl group may enhance penetration into bacterial membranes, while the methoxyphenyl moiety could disrupt enzyme function in pathogens like Staphylococcus aureus .
Enzyme Inhibition
The carboxamide group likely hydrogen-bonds with catalytic residues (e.g., Arg120 in COX-2), mimicking interactions observed in related anti-inflammatory agents .
Therapeutic Applications
Oncology
As a tubulin-targeting agent, this compound could supplement existing chemotherapeutics, particularly in taxane-resistant cancers .
Infectious Diseases
Structural modifications targeting bacterial efflux pumps or virulence factors may improve efficacy against multidrug-resistant strains .
Comparative Analysis with Related Compounds
Table 3: Activity Comparison of Benzothiazole Derivatives
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